molecular formula C12H12Cl2N2O3S2 B2574445 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide CAS No. 324545-23-5

2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide

Cat. No.: B2574445
CAS No.: 324545-23-5
M. Wt: 367.26
InChI Key: UHSOKYXZSJHALO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound has been described in the literature . The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium . A new derivative of 1,3,4-thiadiazole was obtained in 84% yield .


Molecular Structure Analysis

The molecular structure of this compound is based on a new ether-based scaffold paired with a novel sulfone-based head group . This structure was confirmed by 1H and 13C NMR spectroscopy data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the dehydrosulfurization reaction of the starting hydrazinecarbothioamide . This reaction was carried out under the action of a mixture of iodine and triethylamine in a DMF medium .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 367.26 and a molecular formula of C12H12Cl2N2O3S2. Further details about its physical and chemical properties are not available from the current search results.

Scientific Research Applications

Antipathogenic Activity

A significant area of research has been the synthesis and testing of acylthioureas derivatives, including structures similar to 2,4-dichloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)benzamide, for their interaction with bacterial cells. The studies have shown that these compounds, due to the presence of chlorophenyl and other halogenated substituents, exhibit notable anti-pathogenic activity. Specifically, their effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their ability to grow in biofilms, indicates potential for the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Catalytic Applications

Research has also delved into the catalytic capabilities of palladium(II) complexes derived from 2,4-dichloro-N-[(di(alkyl/aryl)carbamothioyl]benzamide derivatives. These complexes have been tested for their effectiveness in the oxidation of alcohols to aldehydes and ketones in ionic liquids. The studies indicate that such complexes, due to their four-coordinated square-planar structure, exhibit good catalytic activity, opening avenues for their use in organic synthesis and industrial applications (Gunasekaran, 2018).

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to this compound have been extensively researched. Studies have described the synthesis process, crystallization, and characterization using various spectroscopic techniques, including IR, UV-Vis, and NMR, alongside elemental analysis and X-ray crystallography. These compounds have shown antibacterial activity towards both gram-positive and gram-negative bacteria, highlighting their potential in medical and pharmaceutical applications (Adam et al., 2016).

Mechanism of Action

The compound has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It displays nanomolar potency as a GIRK1/2 activator .

Future Directions

The compound has shown promise as a potent and selective GIRK1/2 activator . It surpasses several known analogues in terms of the strength of the complex formed with the active site of the enzyme dihydrofolate reductase (DHFR) . Future research may focus on further exploring its potential therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O3S2/c13-7-1-2-9(10(14)5-7)11(17)16-12(20)15-8-3-4-21(18,19)6-8/h1-2,5,8H,3-4,6H2,(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSOKYXZSJHALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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